1-(4-Amino-2-chlorophenyl)ethanone
Overview
Description
1-(4-Amino-2-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with thionyl chloride to introduce the chlorine atom at the 2-position. The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane. Another method involves the direct chlorination of 4-aminoacetophenone using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The starting material, 4-aminoacetophenone, is reacted with chlorine gas in a controlled environment to ensure high yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Amino-2-chlorobenzoic acid.
Reduction: 1-(4-Amino-2-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
1-(4-Amino-2-chlorophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-3-chlorophenyl)ethanone: Similar structure but with the chlorine atom at the 3-position.
1-(4-Amino-2-bromophenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-Amino-2-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: The presence of both an amino group and a chlorine atom on the phenyl ring of this compound imparts unique chemical properties, making it a versatile intermediate for various synthetic applications. The specific positioning of these substituents can influence the compound’s reactivity and interactions with other molecules, distinguishing it from its analogs.
Properties
IUPAC Name |
1-(4-amino-2-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDKRVMIBKYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508441 | |
Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-23-8 | |
Record name | 1-(4-Amino-2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.